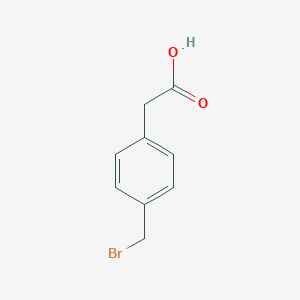

4-(Bromomethyl)phenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(bromomethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOCCXZFEJGHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403874 | |

| Record name | 4-(Bromomethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13737-36-5 | |

| Record name | 4-(Bromomethyl)phenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13737-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)phenylacetic Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)phenylacetic acid is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its bifunctional nature, featuring a reactive benzylic bromide and a carboxylic acid moiety, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role as a precursor in the development of therapeutic agents, notably as an intermediate for serine protease inhibitors.

Chemical Structure and Properties

This compound is a white to off-white crystalline solid.[1] The molecule consists of a phenyl ring substituted at the para position with a bromomethyl group (-CH₂Br) and an acetic acid group (-CH₂COOH).

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉BrO₂ | [2] |

| Molecular Weight | 229.07 g/mol | [2] |

| CAS Number | 13737-36-5 | [2] |

| Appearance | White to light beige crystalline powder | [3] |

| Melting Point | 179-183 °C | [3][4] |

| Solubility | Sparingly soluble in water. | [1] |

| pKa | 4.24±0.10 (Predicted) | [3] |

Spectroscopic Data

The structural integrity of this compound can be confirmed by various spectroscopic techniques. Below is a summary of expected spectral characteristics. For detailed spectra, please refer to the cited databases.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.3 | Multiplet | 4H | Aromatic protons |

| ~4.5 | Singlet | 2H | Methylene protons adjacent to bromine (-CH₂Br) |

| ~3.6 | Singlet | 2H | Methylene protons of the acetic acid group (-CH₂COOH) |

Note: Actual chemical shifts may vary depending on the solvent and instrument used. Data can be found on spectral databases such as PubChem.[2]

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~176 | Carboxylic acid carbon (-COOH) |

| ~138 | Aromatic carbon attached to -CH₂Br |

| ~136 | Aromatic carbon attached to -CH₂COOH |

| ~130 | Aromatic CH carbons |

| ~129 | Aromatic CH carbons |

| ~40 | Methylene carbon of the acetic acid group (-CH₂COOH) |

| ~33 | Methylene carbon adjacent to bromine (-CH₂Br) |

Note: For detailed peak assignments, refer to spectral databases.[2]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch of the carboxylic acid |

| ~1700 | Strong | C=O stretch of the carboxylic acid |

| ~1610, ~1500 | Medium-Weak | C=C stretching in the aromatic ring |

| ~1400 | Medium | C-O-H bend |

| ~1200 | Medium | C-Br stretch |

Note: For a representative spectrum, please consult the NIST Chemistry WebBook or other spectral databases.[5][6]

Mass Spectrometry (MS)

| m/z | Interpretation |

| 228/230 | Molecular ion peak (M⁺) showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) |

| 149 | Loss of Br |

| 104 | Loss of -CH₂COOH and Br |

Note: Fragmentation patterns can be complex. For detailed analysis, refer to mass spectrometry databases.[2][6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the radical bromination of 4-methylphenylacetic acid.[3]

Materials:

-

4-Methylphenylacetic acid

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or another radical initiator)

-

Chlorobenzene (or a similar high-boiling point solvent)

-

Water

Procedure:

-

In a reaction vessel equipped with a stirrer and a condenser, dissolve 4-methylphenylacetic acid in chlorobenzene.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to 85-90 °C under irradiation with a light source (e.g., an incandescent lamp) to initiate the radical reaction. The temperature may rise to around 110 °C.

-

Maintain the reaction at 90-110 °C for several hours, monitoring the progress by an appropriate technique such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration.

-

Wash the filter cake with water to remove any remaining succinimide and other water-soluble impurities.

-

Dry the purified this compound.

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

Further purification of the synthesized product can be achieved by recrystallization. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

General Protocol:

-

Select a suitable solvent or solvent system (e.g., ethanol/water, acetic acid/water).

-

Dissolve the crude this compound in a minimum amount of the hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Analytical Methods

The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).

Typical HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid.[1]

-

Detection: UV detector at a suitable wavelength (e.g., 254 nm).

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its utility stems from the ability to functionalize both the benzylic bromide and the carboxylic acid groups.

Precursor for Serine Protease Inhibitors

A significant application of this compound is in the synthesis of serine protease inhibitors.[3] Serine proteases are a class of enzymes that play crucial roles in various physiological processes, including blood coagulation, digestion, and inflammation. Their dysregulation is implicated in numerous diseases, making them important therapeutic targets.

The bromomethyl group can be converted to other functionalities, such as an aminomethyl group, which can then be incorporated into a larger molecule designed to bind to the active site of a serine protease. The phenylacetic acid moiety can also be modified to optimize the binding affinity and selectivity of the inhibitor.

Potential Role in Modulating Inflammatory Pathways

Recent research has highlighted the role of certain small molecules in modulating inflammatory signaling pathways. While direct evidence for this compound itself is limited, its derivatives have been investigated for their potential to interact with key inflammatory mediators. One such pathway of interest is the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a pattern recognition receptor that plays a critical role in the innate immune response and, when dysregulated, can contribute to chronic inflammatory diseases. The development of small molecule inhibitors of the TLR4 pathway is an active area of research. Given that serine proteases can be involved in inflammatory cascades, inhibitors derived from this compound could indirectly modulate these pathways.

Caption: A simplified diagram of the MyD88-dependent TLR4 signaling pathway.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4] Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. 4-Bromophenylacetic acid(1878-68-8) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C9H9BrO2 | CID 4519056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 13737-36-5 [chemicalbook.com]

- 4. This compound 95 13737-36-5 [sigmaaldrich.com]

- 5. This compound(13737-36-5) IR Spectrum [chemicalbook.com]

- 6. 4-Bromophenylacetic acid [webbook.nist.gov]

An In-depth Technical Guide to 4-(Bromomethyl)phenylacetic Acid (CAS: 13737-36-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Bromomethyl)phenylacetic acid, a versatile bifunctional reagent crucial in various fields of chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, safety and handling guidelines, a detailed synthesis protocol, and its significant applications, supported by experimental workflows and pathway diagrams.

Core Compound Information

This compound, with the CAS number 13737-36-5, is a white to light beige crystalline powder.[1][2] Its structure features both a reactive benzylic bromide and a carboxylic acid functional group, making it a valuable building block for introducing a phenylacetic acid moiety with a reactive handle for further chemical modifications.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 13737-36-5 | |

| Molecular Formula | C₉H₉BrO₂ | [3] |

| Molecular Weight | 229.07 g/mol | [3] |

| Appearance | White to light beige crystalline powder | [1] |

| Melting Point | 179-183 °C (lit.) | [4] |

| Synonyms | 4-(Carboxymethyl)benzyl bromide, p-(Bromomethyl)phenylacetic acid | [2] |

| SMILES | OC(=O)Cc1ccc(CBr)cc1 | [] |

| InChI | 1S/C9H9BrO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | [] |

| Solubility | Sparingly soluble in water. | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

| Hazard Class | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| Skin Irritation (Category 2) | GHS07, GHS08 | Danger | H315: Causes skin irritation |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | ||

| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | ||

| Specific Target Organ Toxicity (Single Exposure, Category 3) | H335: May cause respiratory irritation |

Sources:[3][]

Precautionary Measures & Personal Protective Equipment (PPE):

When handling this compound, it is imperative to use appropriate personal protective equipment and follow safety protocols to minimize exposure.

| Precautionary Category | P-Code(s) | Recommended Action |

| Prevention | P261, P264, P280, P284 | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Wear respiratory protection. |

| Response | P302+P352, P304+P340, P305+P351+P338 | IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Sources:[3][]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the radical bromination of 4-methylphenylacetic acid.

Synthesis of this compound

A common and effective method for the preparation of this compound is the Wohl-Ziegler bromination of 4-methylphenylacetic acid using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide.[4]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, suspend 24 g of 4-methylphenylacetic acid in 250 ml of a solvent such as carbon tetrachloride or chlorobenzene.[4][6] Add 75 ml of chlorobenzene if it is not the primary solvent.[4]

-

Addition of Reagents: To the suspension, add 30 g of N-bromosuccinimide (NBS) and 0.5 g of benzoyl peroxide, which acts as the radical initiator.[4]

-

Reaction Conditions: The mixture is mechanically stirred and heated to approximately 85°C. The reaction is initiated using an incandescent light source.[4][6] An exothermic reaction will cause the temperature to rise to around 110°C. The temperature should be maintained between 90-110°C for the duration of the reaction.[4]

-

Reaction Monitoring and Work-up: The reaction is allowed to proceed for approximately 8 hours, with the progress monitored by Thin Layer Chromatography (TLC).[4]

-

Product Isolation: Upon completion, the reaction mixture is cooled, which will cause the product to precipitate out of the solution. The solid product is collected by filtration.[4]

-

Purification: The collected solid is washed thoroughly with water to remove any remaining succinimide and other water-soluble impurities. The product is then dried to yield this compound as a white solid.[4] This procedure has been reported to yield a product with a purity of 99.2% (HPLC) and a yield of 91.9%.[4]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide range of molecules due to its dual reactivity.[7]

Precursor for Serine Protease Inhibitors

This compound serves as a precursor in the synthesis of serine protease inhibitors.[4] Serine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, making their inhibitors valuable targets for drug discovery.[8] The 4-(carboxymethyl)benzyl group can be incorporated into inhibitor scaffolds to interact with the active site of these enzymes.

General Mechanism of Serine Protease Inhibition:

Serine proteases utilize a catalytic triad (Serine, Histidine, Aspartate) in their active site to hydrolyze peptide bonds.[9] Inhibitors are designed to bind to this active site, often forming a stable complex that prevents the natural substrate from binding and being cleaved.[1]

Caption: General signaling pathway of serine protease activation and its inhibition.

Synthesis of Crown Ether Receptors

This compound has been used in the synthesis of novel crown ether receptors.[4] Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. By functionalizing a crown ether with the 4-(carboxymethyl)benzyl group, receptors with specific binding properties and potential applications in ion sensing or transport can be developed.

Synthesis of Imrecoxib Metabolites

The compound is also implicated in the synthesis of metabolites of Imrecoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug. This highlights its utility in medicinal chemistry for accessing not only parent drug molecules but also their metabolic products for further pharmacological evaluation.

Other Synthetic Applications

-

Synthesis of 4-(Acetoxymethyl)phenylacetic Acid: this compound can be converted to 4-(acetoxymethyl)phenylacetic acid through a nucleophilic substitution reaction with an acetate source, such as sodium acetate in acetic acid.[4] This transformation is a common step in organic synthesis to protect the benzylic position or to introduce an acetoxymethyl group for further functionalization.

-

Agrochemicals: The reactive nature of the bromomethyl group allows for its use as a precursor in the synthesis of various agrochemicals, including herbicides and pesticides.[7]

Caption: Overview of the applications of this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its bifunctional nature allows for its incorporation into a diverse range of complex molecules, making it particularly relevant for professionals in drug discovery and development, as well as in the agrochemical industry. Proper handling and adherence to safety protocols are essential when working with this compound. The synthetic routes to and from this molecule are well-established, providing a solid foundation for its use in creating novel and functional chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry of Pyrones, Part 5: New Crown Ether and Podand Derivatives of 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H9BrO2 | CID 4519056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 13737-36-5 [chemicalbook.com]

- 6. CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]

- 9. Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms for 4-(Bromomethyl)phenylacetic acid like PAM acid

An In-depth Technical Guide to 4-(Bromomethyl)phenylacetic Acid and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis and drug development. This document details its chemical identity, physicochemical properties, key synthetic protocols, and significant applications, with a focus on its role as a linker in solid-phase peptide synthesis.

Chemical Identity and Synonyms

This compound is an aromatic carboxylic acid containing a reactive bromomethyl group. This dual functionality makes it a valuable intermediate for the synthesis of a wide range of bioactive molecules. It is widely known in the scientific community under several synonyms, most notably as PAM acid, which underscores its application in peptide amide synthesis.

A comprehensive list of its identifiers and synonyms is provided below:

| Identifier Type | Value |

| IUPAC Name | 2-[4-(bromomethyl)phenyl]acetic acid[1] |

| CAS Number | 13737-36-5[2][3] |

| Molecular Formula | C₉H₉BrO₂[2][3] |

| Common Synonyms | PAM Acid, 4-(Carboxymethyl)benzyl bromide, p-(Bromomethyl)phenylacetic acid[2][3] |

| Other Synonyms | 2-(4-Bromomethylphenyl)acetic acid, [4-(Bromomethyl)phenyl]acetic acid, Benzeneacetic acid, 4-(bromomethyl)-[4] |

| PubChem CID | 4519056[1][2] |

| MDL Number | MFCD00010632[2] |

| EC Number | 604-016-4[1] |

| InChI | InChI=1S/C9H9BrO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12)[1][5] |

| InChIKey | WCOCCXZFEJGHTC-UHFFFAOYSA-N[1][5] |

| SMILES | C1=CC(=CC=C1CC(=O)O)CBr[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

| Property | Value |

| Molecular Weight | 229.07 g/mol [1][2][3] |

| Appearance | White to light beige crystalline powder[4] |

| Melting Point | 179-183 °C[5][6] |

| Purity | ≥ 95-99% (commercially available)[2][5] |

| Solubility | Sparingly soluble in water[4] |

| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C)[7] |

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are presented below.

Synthesis of this compound from p-Toluacetic Acid

This protocol describes a common method for the preparation of this compound.

Materials:

-

p-Toluacetic acid

-

Chlorobenzene

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Hydrochloric acid

Procedure:

-

In a suitable reaction vessel, add 24 g of p-toluacetic acid to 75 ml of chlorobenzene.

-

Add 30 g of N-bromosuccinimide (NBS) and 0.5 g of benzoyl peroxide as the initiator.

-

Under mechanical stirring and incandescent light, heat the reaction mixture to 85°C. The reaction is exothermic and the temperature will rise.

-

Control the reaction temperature in the range of 90-110°C and maintain for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the solid product to precipitate.

-

Collect the solid by filtration and wash the filter cake thoroughly with water.

-

Dry the solid product to yield this compound.[6]

Synthesis of 4-(Hydroxymethyl)phenylacetic Acid

This protocol details the conversion of this compound to its corresponding alcohol.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium chloride (NaCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

Dissolve 1.61 kg of sodium hydroxide in 90 L of water.

-

To this solution, add 2.3 kg of this compound and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC to confirm the complete consumption of the starting material.

-

Carefully acidify the reaction mixture to a pH of approximately 2 with concentrated sulfuric acid.

-

Add 25 kg of solid sodium chloride to the mixture and extract with ethyl acetate (3 x 33 L).

-

Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution until a significant amount of solid precipitates.

-

Store the suspension at 4-6°C overnight to promote further crystallization.

-

Collect the solid product by filtration and wash the filter cake with petroleum ether (2 x 2 L) to afford 4-(hydroxymethyl)phenylacetic acid.[8]

Applications in Drug Development and Research

This compound is a key building block in several areas of pharmaceutical and chemical research.

-

Solid-Phase Peptide Synthesis (SPPS): As "PAM acid," it is used to create the phenylacetamidomethyl (PAM) linker, which is attached to a resin support. This linker is instrumental in the Boc strategy of SPPS for the synthesis of peptides with a C-terminal carboxylic acid. The peptide is assembled on the resin and then cleaved from the linker under strong acidic conditions.

-

Serine Protease Inhibitors: It serves as a precursor in the synthesis of serine protease inhibitors, a class of drugs with various therapeutic applications.[6][9]

-

Agrochemicals: The compound is utilized in the development of new herbicides and pesticides.[2]

-

Organic Synthesis: Its dual reactivity allows for its use as a versatile intermediate in the synthesis of complex organic molecules, including novel crown ether receptors and 4-(acetoxymethyl)phenylacetic acid.[6][9]

Visualized Workflows and Pathways

The following diagrams illustrate key experimental workflows involving this compound derivatives.

References

- 1. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. dune.une.edu [dune.une.edu]

Spectroscopic Analysis of 4-(Bromomethyl)phenylacetic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Bromomethyl)phenylacetic acid, a key reagent and building block in various chemical syntheses. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical research who utilize spectroscopic techniques for structural elucidation and quality control.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound. It is important to note that while the existence of this data is well-documented, detailed, publicly available peak lists are limited. The data presented here is a composite of expected values based on the chemical structure and information from commercial scientific data repositories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.3-7.4 | Multiplet | 4H | Aromatic (C₆H₄) |

| ~4.5 | Singlet | 2H | -CH₂Br |

| ~3.6 | Singlet | 2H | -CH₂COOH |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~178 | -COOH |

| ~138 | Aromatic (quaternary) |

| ~135 | Aromatic (quaternary) |

| ~130 | Aromatic (-CH) |

| ~129 | Aromatic (-CH) |

| ~41 | -CH₂COOH |

| ~33 | -CH₂Br |

Note: The NMR data is sourced from Sigma-Aldrich Co. LLC. and is available through databases such as Wiley SpectraBase. The exact chemical shifts may vary depending on the solvent and experimental conditions.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~3000 | Medium | C-H stretch (Aromatic) |

| 1600, 1450 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1200 | Strong | C-O stretch |

| ~600-700 | Medium | C-Br stretch |

Note: The IR spectral data has been reported by Bio-Rad Laboratories, Inc. and Alfa Aesar, Thermo Fisher Scientific, with spectra available on platforms like SpectraBase.[1]

Mass Spectrometry (MS)

Mass spectrometry of this compound would provide information on its molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 228/230 | Molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of Bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio. |

| 149 | Loss of Br (-79/81) and subsequent fragmentation. |

| 91 | Tropylium ion (C₇H₇⁺), a common fragment for benzyl-containing compounds. |

Note: GC-MS data for this compound is available through John Wiley & Sons, Inc., as indicated in spectral databases.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For detailed and certified data, it is recommended to consult the commercial suppliers and spectral databases directly.

References

An In-Depth Technical Guide to the Solubility and Stability of 4-(Bromomethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)phenylacetic acid is a key bifunctional reagent utilized extensively in the synthesis of pharmaceuticals and other fine chemicals. Its utility as a chemical intermediate is derived from the reactivity of its two functional moieties: the carboxylic acid and the benzylic bromide. A thorough understanding of its solubility and chemical stability is paramount for its effective use in process development, formulation, and for ensuring the quality and purity of resulting products. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to a lack of extensive publicly available quantitative data, this document also furnishes detailed experimental protocols for determining these critical physicochemical properties, in line with established scientific and regulatory standards.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its structure, featuring a phenylacetic acid backbone with a bromomethyl substituent at the para position, dictates its chemical behavior and physical properties.

| Property | Value | Source(s) |

| CAS Number | 13737-36-5 | [1][2][3][4][5] |

| Molecular Formula | C₉H₉BrO₂ | [1][2][3][4][6] |

| Molecular Weight | 229.07 g/mol | [2][3][6] |

| Melting Point | 179-183 °C (lit.) | [6] |

| Appearance | White to light beige crystalline powder | [1] |

| pKa | 4.24 ± 0.10 (Predicted) | [1] |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. The available information is largely qualitative.

2.1 Aqueous Solubility

The compound is described as being "sparingly soluble in water".[1] As a carboxylic acid with a predicted pKa of 4.24, its aqueous solubility is expected to be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

2.2 Organic Solvent Solubility

While specific data is scarce, a structurally related compound, this compound phenacyl ester, is noted to be insoluble in water but soluble in organic solvents such as ethanol and ether.[7] This suggests that this compound is likely to exhibit solubility in polar organic solvents. Another related compound, 4-bromophenylacetic acid, is soluble in ethanol.

2.3 Summary of Solubility Data

The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 3.0) | 25 | Data not available | Shake-Flask |

| Water (pH 7.4) | 25 | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |

Stability Profile

The stability of this compound is a critical consideration due to the presence of the reactive benzylic bromide functional group. Standard storage recommendations are in a cool, dry place.[1]

3.1 Hydrolytic Stability

The benzylic bromide moiety is susceptible to hydrolysis, which would result in the formation of 4-(hydroxymethyl)phenylacetic acid. This degradation is expected to be influenced by pH and temperature. While specific kinetic data is not available for this compound, the hydrolysis of benzyl halides is a well-known chemical transformation that can proceed through either Sₙ1 or Sₙ2 mechanisms, depending on the conditions.

3.2 Thermal Stability

As a solid, the compound has a relatively high melting point (179-183 °C), suggesting good thermal stability at ambient temperatures. However, at elevated temperatures, decomposition is likely. The primary pathway for thermal degradation is expected to involve the cleavage of the C-Br bond, which is the most labile bond in the molecule.

3.3 Photostability

Photostability data is not currently available. Compounds with aromatic rings can absorb UV light, which may lead to photodegradation.

3.4 Summary of Potential Degradation Pathways

| Stress Condition | Potential Degradation Product(s) | Degradation Pathway |

| Hydrolysis (Acidic/Basic) | 4-(Hydroxymethyl)phenylacetic acid | Nucleophilic substitution of bromide by water or hydroxide |

| Oxidation | 4-Formylphenylacetic acid, 4-Carboxyphenylacetic acid | Oxidation of the benzylic carbon |

| Thermal | Dimerization products, products from radical C-Br cleavage | Homolytic cleavage of the C-Br bond |

| Photolytic | To be determined | To be determined |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

4.1 Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol is based on the reliable shake-flask method for determining the thermodynamic solubility of a compound.[8]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, pH-adjusted buffers, Ethanol, Methanol, Acetone, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Validated analytical method (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of glass vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Solvent Addition: Add a known volume of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease shaking and allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle. Centrifugation at a moderate speed can be used to expedite this process.

-

Sampling: Carefully withdraw a sample from the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV, against a calibration curve prepared from standards of known concentration.[8]

-

Calculation: Calculate the solubility in mg/mL or g/L, accounting for the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

4.2 Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the intrinsic stability of this compound under various stress conditions, in accordance with ICH guidelines.[9][10][11][12]

Objective: To identify potential degradation products and degradation pathways.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Water bath or oven for thermal stress

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep a sample at room temperature for a defined period (e.g., 2-8 hours), monitoring frequently due to expected rapid degradation.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the sample at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven for a defined period (e.g., 48 hours). Also, heat a solution of the compound.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[11] A dark control should be kept under the same conditions.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[9][10]

Caption: Forced Degradation Experimental Workflow.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated analytical method that can resolve the parent compound from all potential degradation products and process impurities.[13][14][15][16][17]

5.1 Recommended Approach: Reversed-Phase HPLC with UV Detection

A gradient reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach for this type of analysis.

Initial Method Parameters:

-

Column: C18, e.g., 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Phosphoric acid or Formic acid in Water

-

Mobile Phase B: Acetonitrile or Methanol

-

Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm, to be determined by UV scan).

-

Column Temperature: 30 °C

Method Development and Validation:

-

Specificity: The primary goal is to demonstrate specificity. This is achieved by analyzing the samples generated during the forced degradation studies. The method must show baseline separation between the main peak of this compound and all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is not co-eluting with any degradants.

-

Optimization: Adjustments to the mobile phase pH, gradient slope, column chemistry (e.g., C8, Phenyl-Hexyl), and temperature may be required to achieve optimal separation.

-

Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, including parameters such as linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Conclusion

This compound is a valuable synthetic intermediate whose full potential can be realized with a comprehensive understanding of its physicochemical properties. While published quantitative data on its solubility and stability are limited, this guide provides the necessary framework for any researcher to generate this critical information. By employing the detailed protocols for solubility determination and forced degradation studies, coupled with the development of a robust stability-indicating analytical method, scientists can ensure the reliable and effective use of this compound in their research and development endeavors. The reactive nature of the benzylic bromide suggests that careful handling and storage, as well as consideration of its stability in various solvent systems and pH conditions, are essential for successful application.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. This compound | 13737-36-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 13737-36-5|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 13737-36-5 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. ijcrt.org [ijcrt.org]

- 13. ijtsrd.com [ijtsrd.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. scispace.com [scispace.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. web.vscht.cz [web.vscht.cz]

The Bromomethyl Group in Phenylacetic Acid Derivatives: A Gateway to Novel Therapeutics and Complex Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The reactivity of the bromomethyl group attached to a phenylacetic acid framework is a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery and development. This versatile functional group serves as a highly reactive electrophilic site, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the phenylacetic acid moiety into a wide array of molecular scaffolds, making it an invaluable building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and other complex organic molecules. This technical guide provides a comprehensive overview of the core principles governing the reactivity of bromomethylated phenylacetic acid derivatives, supported by experimental data, detailed protocols, and mechanistic insights.

Understanding the Reactivity of the Bromomethyl Group

The enhanced reactivity of the bromomethyl group in phenylacetic acid derivatives stems from its nature as a benzylic halide. Benzylic halides are particularly susceptible to nucleophilic substitution through both SN1 and SN2 mechanisms. The choice of pathway is influenced by several factors, including the substitution pattern on the phenyl ring, the nature of the nucleophile, the solvent, and the reaction temperature.

SN1 and SN2 Mechanisms:

-

SN1 Pathway: The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized benzylic carbocation intermediate. The stability of this carbocation is a key factor driving the SN1 pathway. Polar protic solvents, which can solvate both the departing bromide ion and the carbocation intermediate, favor this mechanism.

-

SN2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The transition state of the SN2 reaction at a benzylic position is stabilized by the adjacent π-system of the aromatic ring.

The phenylacetic acid moiety itself, particularly the carboxymethyl group (-CH₂COOH), can influence the reactivity of the bromomethyl group through electronic and steric effects. The position of the bromomethyl group on the phenyl ring (ortho, meta, or para) also plays a crucial role in determining its reactivity.

Quantitative Insights into Reactivity

While specific kinetic data for the solvolysis or nucleophilic substitution of bromomethylphenylacetic acids are not extensively documented in publicly available literature, the reactivity trends can be inferred from studies on substituted benzyl bromides. The Hammett equation provides a framework for quantifying the effect of substituents on the reaction rate.

Hammett Equation:

log(k/k₀) = σρ

where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

For reactions of benzyl bromides, Hammett plots can reveal valuable information about the reaction mechanism. A negative ρ value indicates that electron-donating groups accelerate the reaction, which is consistent with the development of a positive charge in the transition state, as seen in both SN1 and SN2 reactions of benzylic halides.

Table 1: Relative Rate Constants for the Reaction of Para-Substituted Benzyl Bromides with Pyridine in Acetone at 40°C

| Substituent (R) | Relative Rate (kR/kH) |

| H | 1.00 |

| CH₃ | 1.66[1] |

| C₂H₅ | 1.40[1] |

This data, while not for phenylacetic acid derivatives directly, illustrates the accelerating effect of electron-donating alkyl groups on the nucleophilic substitution of a benzylic bromide.[1]

Synthesis and Key Reactions: Experimental Protocols

The bromomethyl group is a versatile handle for a variety of chemical transformations. Below are detailed protocols for the synthesis of a key bromomethylated phenylacetic acid derivative and its subsequent use in common synthetic operations.

Synthesis of 4-(Bromomethyl)phenylacetic Acid

This protocol describes the radical bromination of 4-methylphenylacetic acid (p-toluacetic acid) using N-bromosuccinimide (NBS).

Materials:

-

4-Methylphenylacetic acid

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or Azobisisobutyronitrile - AIBN)

-

Chlorobenzene (or other high-boiling solvent)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylphenylacetic acid in chlorobenzene.[2][3]

-

Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (radical initiator) to the solution.[2][3]

-

Heat the reaction mixture to 85-90 °C under irradiation with an incandescent light to initiate the reaction. The reaction is exothermic and the temperature may rise to 110 °C.[2][3]

-

Maintain the reaction at 90-110 °C for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2][3]

-

After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.[2][3]

-

Filter the solid product and wash it thoroughly with water to remove any remaining succinimide.[2][3]

-

Dry the product under vacuum to obtain this compound as a white solid.

Table 2: Representative Yields for the Synthesis of this compound

| Initiator | Solvent | Yield | Purity (HPLC) | Reference |

| Benzoyl peroxide | Chlorobenzene | 91.9% | 99.2% | [2][3] |

| AIBN | Chlorobenzene | 90% | 98.7% | [3] |

| AIBN | Dichlorobenzene | 88.1% | 98.3% | [3] |

Williamson Ether Synthesis with this compound

This protocol outlines the synthesis of an ether by reacting this compound with a phenol.

Materials:

-

This compound

-

A phenol (e.g., p-cresol)

-

Potassium hydroxide (KOH) or other suitable base

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in water.[4]

-

Add the phenol (e.g., p-cresol) to the basic solution and swirl until a homogenous solution of the phenoxide is formed.[4]

-

Add this compound to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to a gentle boil for 1-2 hours.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with dropwise addition of concentrated HCl to precipitate the carboxylic acid product. Monitor the pH with pH paper.[4]

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Filter the precipitate by vacuum filtration and wash with cold water.[4]

-

Recrystallize the crude solid from a suitable solvent such as ethanol/water to obtain the pure ether product.

Esterification of this compound

This protocol describes the Fischer esterification of this compound with an alcohol.

Materials:

-

This compound

-

An alcohol (e.g., methanol or ethanol, used in excess as the solvent)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol).

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to obtain the crude ester, which can be further purified by column chromatography if necessary.

Applications in Drug Development

The reactivity of the bromomethyl group in phenylacetic acid derivatives is exploited in the synthesis of numerous pharmaceuticals, particularly NSAIDs.

Synthesis of Loxoprofen

Loxoprofen is a widely used NSAID. A key step in its synthesis involves the reaction of a 2-(4-bromomethylphenyl)propionate derivative with a cyclopentanone derivative. The bromomethyl group serves as the electrophilic site for this crucial carbon-carbon bond-forming reaction.

The overall synthesis often involves the following key transformations:

-

Esterification of 2-(4-bromomethylphenyl)propionic acid to protect the carboxylic acid.[5]

-

Alkylation of an enamine or enolate of a cyclopentanone derivative with the methyl 2-(4-bromomethylphenyl)propionate.[5]

-

Hydrolysis of the ester and decarboxylation to yield loxoprofen.[5]

Synthesis of Fenbufen and Felbinac

Fenbufen is another NSAID that is metabolized to its active form, 4-biphenylacetic acid (felbinac).[6] While the primary synthesis of fenbufen involves a Friedel-Crafts acylation, derivatives and analogs can be prepared using cross-coupling reactions where a bromophenylacetic acid derivative is a key starting material.[6][7] For instance, felbinac can be synthesized via a Suzuki coupling reaction between p-bromophenylacetic acid and phenylboronic acid.[8]

Visualizing Reaction Mechanisms and Workflows

Graphviz diagrams can be used to illustrate the logical flow of synthetic procedures and the underlying reaction mechanisms.

Conclusion

The bromomethyl group in phenylacetic acid derivatives is a powerful and versatile functional group that provides a reactive handle for a wide range of synthetic transformations. Its predictable reactivity, primarily through SN1 and SN2 mechanisms, makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of the factors influencing the reactivity of this group is crucial for the efficient design and execution of synthetic routes to novel and important molecules, including a significant number of commercially available NSAIDs. The continued exploration of the chemistry of these derivatives will undoubtedly lead to the discovery of new therapeutic agents and innovative synthetic methodologies.

References

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 3. mdpi.com [mdpi.com]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

The Versatile Role of 4-(Bromomethyl)phenylacetic Acid in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

4-(Bromomethyl)phenylacetic acid, a bifunctional organic compound, has emerged as a pivotal building block in contemporary organic synthesis. Its unique structure, featuring both a reactive benzylic bromide and a carboxylic acid moiety, allows for a diverse range of chemical transformations. This dual functionality makes it an invaluable precursor in the synthesis of a wide array of molecules, from pharmaceuticals and agrochemicals to specialized polymers and research tools. This technical guide provides an in-depth exploration of the key applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of synthetic pathways to empower researchers and professionals in drug discovery and development.

Core Applications of this compound

The synthetic utility of this compound is primarily centered on three key areas: its role as a precursor to the Phenylacetamidomethyl (PAM) linker for solid-phase peptide synthesis, its application as a key intermediate in the manufacture of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), and its use in the development of serine protease inhibitors.

Precursor to the PAM Linker for Solid-Phase Peptide Synthesis

In the realm of peptide chemistry, this compound is the foundational reagent for the synthesis of the Phenylacetamidomethyl (PAM) linker. The PAM linker is widely utilized in Boc-based solid-phase peptide synthesis (SPPS) due to its stability under the acidic conditions required for Boc deprotection, while allowing for facile cleavage of the final peptide from the resin support under strong acid conditions.

| Step | Product | Starting Material | Key Reagents | Yield (%) | Purity (%) |

| 1 | This compound | p-Toluic acid | N-Bromosuccinimide (NBS), Benzoyl peroxide | 91.9 | 99.2 (HPLC) |

| 2 | Boc-aminoacyl-4-(oxymethyl)phenylacetic acid phenacyl ester | This compound phenacyl ester | Boc-amino acid salt | - | - |

Data for step 2 is qualitative as yields can vary depending on the specific amino acid used.

Synthesis of this compound [1][2]

To a 250 mL three-necked flask, add 24 g of p-toluic acid and 75 mL of chlorobenzene. To this suspension, add 30 g of N-bromosuccinimide (NBS) and 0.5 g of benzoyl peroxide. The mixture is heated to 85°C under mechanical stirring and irradiated with an incandescent light to initiate the reaction. The reaction temperature will spontaneously increase to approximately 110°C and should be maintained between 90-110°C for 8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, leading to the precipitation of the solid product. The solid is collected by filtration and the filter cake is washed thoroughly with water. The resulting white solid is dried to yield 33.7 g (91.9%) of this compound with a purity of 99.2% as determined by HPLC.

Conversion to PAM Linker and Attachment to Resin

The synthesized this compound is first esterified, for example, with phenacyl bromide, to protect the carboxylic acid. The resulting phenacyl ester is then reacted with a Boc-protected amino acid salt to form the Boc-aminoacyl-4-(oxymethyl)phenylacetic acid phenacyl ester. The phenacyl protecting group is subsequently removed, and the free carboxylic acid of the linker-amino acid construct is then coupled to an aminomethylated polystyrene resin to generate the final PAM resin ready for peptide synthesis.

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound and its derivatives are crucial intermediates in the synthesis of several NSAIDs. A prominent example is the synthesis of Loxoprofen, a widely used analgesic and anti-inflammatory drug.

| Step | Product | Starting Material | Key Reagents | Yield (%) |

| 1 | Methyl 2-(4-bromomethylphenyl)propionate | 2-(4-Bromomethylphenyl)propionic acid | Methanol, Sulfuric acid | 92.2 |

| 2 | Loxoprofen | Methyl 2-(4-bromomethylphenyl)propionate | N-(1-cyclopentenyl)morpholine, NaOH | 78.1 (of Loxoprofen after hydrolysis) |

| 3 | Loxoprofen Sodium | Loxoprofen | Sodium hydroxide, Ethanol | 90.3 |

Synthesis of Loxoprofen Sodium from 2-(4-Bromomethylphenyl)propionic acid [3]

Step 1: Esterification In a 250 mL three-necked flask, 46.6 g (0.2 mol) of 2-(4-bromomethylphenyl)propionic acid is dissolved in 100 mL of anhydrous methanol. The solution is cooled in an ice bath, and 4.6 g of 98% concentrated sulfuric acid is added slowly. The reaction is continued for 6 hours in the ice bath. Progress is monitored by TLC. After completion, potassium carbonate is added to the reaction solution to adjust the pH to 10. The mixture is filtered, and the filtrate is dried with anhydrous sodium sulfate. Methanol is removed by rotary evaporation to yield 47.2 g (92.2%) of methyl 2-(4-bromomethylphenyl)propionate.

Step 2: Enamine Alkylation and Hydrolysis A solution of methyl 2-(4-bromomethylphenyl)propionate in toluene is prepared. In a separate container, N-(1-cyclopentenyl)morpholine is dissolved in toluene. The methyl 2-(4-bromomethylphenyl)propionate solution is added dropwise to the N-(1-cyclopentenyl)morpholine solution under reflux conditions. The reaction is continued under reflux for 8-12 hours. After cooling, an aqueous sodium hydroxide solution is added for hydrolysis. The aqueous phase is separated and acidified with 15 wt% hydrochloric acid to a pH of 1, causing loxoprofen to precipitate as a white solid. The solid is collected by filtration and recrystallized from acetonitrile to yield loxoprofen (78.1% yield).

Step 3: Salt Formation 27.5 g (0.112 mol) of loxoprofen is dissolved in 50 mL of anhydrous ethanol. A solution of 4.6 g (0.115 mol) of sodium hydroxide in 50 mL of anhydrous ethanol is prepared. The sodium hydroxide solution is added dropwise to the loxoprofen solution at 50°C over 1 hour. The mixture is kept at this temperature for an additional hour. The resulting precipitate is filtered and dried to afford 27.1 g (90.3%) of loxoprofen sodium.

Synthesis of Serine Protease Inhibitors

The reactive benzyl bromide moiety of this compound makes it a suitable scaffold for the synthesis of serine protease inhibitors. By introducing functionalities that can interact with the active site of these enzymes, potent and selective inhibitors can be developed. One strategy involves the synthesis of 4-amidinobenzyl esters, which mimic the natural substrates of trypsin-like serine proteases.

| Step | Product | Starting Material | Key Reagents | Yield (%) |

| 1 | 4-(Aminomethyl)phenylacetic acid | This compound | Phthalimide, Hydrazine | - |

| 2 | 4-(Guanidinomethyl)phenylacetic acid | 4-(Aminomethyl)phenylacetic acid | 1H-Pyrazole-1-carboxamidine hydrochloride | - |

| 3 | Benzyl 4-(guanidinomethyl)phenylacetate | 4-(Guanidinomethyl)phenylacetic acid | Benzyl alcohol, Acid catalyst | - |

Yields for this synthetic route are highly dependent on specific reaction conditions and purification methods.

Synthesis of Benzyl 4-(guanidinomethyl)phenylacetate (A Model Serine Protease Inhibitor)

Step 1: Amination (Gabriel Synthesis) this compound is reacted with potassium phthalimide in a suitable solvent like DMF to form the phthalimido derivative. Subsequent treatment with hydrazine hydrate cleaves the phthalimide group, yielding 4-(aminomethyl)phenylacetic acid.

Step 2: Guanidinylation 4-(Aminomethyl)phenylacetic acid is reacted with a guanidinylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride, in the presence of a base (e.g., diisopropylethylamine) in a polar aprotic solvent. This reaction converts the primary amine to a guanidine group, affording 4-(guanidinomethyl)phenylacetic acid.

Step 3: Esterification The carboxylic acid of 4-(guanidinomethyl)phenylacetic acid is esterified with benzyl alcohol. This can be achieved using standard esterification methods, such as Fischer esterification with a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) in refluxing toluene with a Dean-Stark trap to remove water. The final product, benzyl 4-(guanidinomethyl)phenylacetate, is then purified by chromatography.

Conclusion

This compound stands out as a remarkably versatile and valuable reagent in organic synthesis. Its ability to serve as a linchpin in the creation of complex and biologically significant molecules underscores its importance in both academic research and industrial applications. The detailed protocols and synthetic schemes presented in this guide are intended to facilitate the effective utilization of this compound, enabling further innovation in the fields of peptide synthesis, drug discovery, and beyond. As the demand for sophisticated molecular architectures continues to grow, the applications of this compound are poised to expand, solidifying its status as a cornerstone of modern synthetic chemistry.

References

- 1. Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of photoreactive derivatives of trypsin-chymotrypsin inhibitors from soybeans and chick peas by selective modification of lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-Serine benzyl ester hydrochloride | 60022-62-0 | Benchchem [benchchem.com]

The Biological Significance of Phenylacetic Acid Derivatives: A Technical Guide for Drug Discovery and Development

Introduction

Phenylacetic acid (PAA) and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities.[1] The core structure, consisting of a phenyl group attached to an acetic acid moiety, serves as a scaffold for the development of numerous therapeutic agents.[1][2] This technical guide provides an in-depth overview of the biological significance of PAA derivatives, focusing on their applications in drug development, mechanisms of action, and relevant experimental methodologies. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource to support further investigation and innovation in this field.

Therapeutic Applications of Phenylacetic Acid Derivatives

The structural simplicity and synthetic tractability of the phenylacetic acid scaffold have made it a privileged motif in medicinal chemistry. PAA derivatives have been successfully developed into drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.

Anti-inflammatory Activity

A prominent class of non-steroidal anti-inflammatory drugs (NSAIDs) is derived from phenylacetic acid.[2] These compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.

Table 1: Anti-inflammatory Activity of Phenylacetic Acid Derivatives (COX-2 Inhibition)

| Compound/Drug | Chemical Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |

| Compound 5f | Phenoxy Acetic Acid Derivative | 4.07 | 0.06 | 67.83 | [3] |

| Compound 7b | Phenoxy Acetic Acid Derivative | 5.93 | 0.08 | 74.13 | [3] |

| Compound 6a | Pyrazoline-Phenoxyacetic Acid | - | 0.03 | 365.4 | [3] |

| Compound 6c | Pyrazoline-Phenoxyacetic Acid | - | 0.03 | 196.9 | [3] |

| Celecoxib | Selective COX-2 Inhibitor | 14.93 | 0.08 | 186.63 | [3] |

| Mefenamic Acid | Non-Selective NSAID | 29.9 | 0.82 | 36.46 | [3] |

| Diclofenac | Phenylacetic Acid Derivative | - | 0.822 | - | [3] |

Anticancer Activity

Several phenylacetamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][4][5] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) through various signaling pathways.

Table 2: Cytotoxicity of Phenylacetamide Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 3j | MDA-MB-468 | 0.76 ± 0.09 | [2] |

| Doxorubicin | MDA-MB-468 | 0.38 ± 0.07 | [2] |

| Compound 3d | MDA-MB-468 | 0.6 ± 0.08 | [4][5] |

| Compound 3d | PC-12 | 0.6 ± 0.08 | [4][5] |

| Compound 3c | MCF-7 | 0.7 ± 0.08 | [4][5] |

| Compound 3d | MCF-7 | 0.7 ± 0.4 | [4][5] |

| Compound 2b | PC3 | 52 | [1] |

| Compound 2c | PC3 | 80 | [1] |

| Imatinib | PC3 | 40 | [1] |

| Compound 2c | MCF-7 | 100 | [1] |

| Imatinib | MCF-7 | 98 | [1] |

Antimicrobial Activity

Phenylacetic acid itself and some of its derivatives exhibit antimicrobial properties against a range of bacteria and fungi.[6][7] This has led to their investigation as potential leads for the development of new anti-infective agents.

Table 3: Minimum Inhibitory Concentration (MIC) of Phenylacetic Acid and its Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Phenylacetic Acid (SH-1) | Phytophthora capsici | 50 | [6] |

| Sodium Phenylacetate (SH-2) | Phytophthora capsici | 50 | [6] |

| Phenylacetic Acid (SH-1) | Rhizoctonia solani | 50 | [6] |

| Sodium Phenylacetate (SH-2) | Rhizoctonia solani | 50 | [6] |

| Phenylacetic Acid (SH-1) | Saccharomyces cerevisiae | 50 | [6] |

| Sodium Phenylacetate (SH-2) | Saccharomyces cerevisiae | 50 | [6] |

| Phenylacetic Acid (SH-1) | Pseudomonas syringae pv. syringae | 50 | [6] |

| Sodium Phenylacetate (SH-2) | Pseudomonas syringae pv. syringae | 50 | [6] |

| Phenylacetic Acid (SH-1) | Pythium ultimum | 10 | [6] |

| Sodium Phenylacetate (SH-2) | Pythium ultimum | 10 | [6] |

| Phenylacetic Acid (SH-1) | Colletotrichum orbiculare | 100 | [6] |

| Sodium Phenylacetate (SH-2) | Colletotrichum orbiculare | 100 | [6] |

| Phenylacetic Acid (SH-1) | Candida albicans | 100 | [6] |

| Sodium Phenylacetate (SH-2) | Candida albicans | 100 | [6] |

| Phenylacetic Acid (SH-1) | Bacillus subtilis | 100 | [6] |

| Sodium Phenylacetate (SH-2) | Bacillus subtilis | 100 | [6] |

Mechanisms of Action

The diverse biological activities of phenylacetic acid derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Induction of Apoptosis

A significant mechanism underlying the anticancer activity of many PAA derivatives is the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Phenylacetamide derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the activation of the caspase cascade.[4][8][9]

COX-2 Inhibition

The anti-inflammatory effects of PAA derivatives like diclofenac are primarily mediated by the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

PPAR Agonism

Certain phenylacetic acid derivatives have been identified as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[10][11] Activation of PPARs, often in a heterodimeric complex with the Retinoid X Receptor (RXR), leads to the transcription of target genes that can improve insulin sensitivity and lipid profiles.[12][13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of phenylacetic acid derivatives.

Synthesis of Phenylacetic Acid Derivatives

A variety of synthetic routes are available for the preparation of functionalized phenylacetic acids. The choice of method depends on the desired substituents and starting materials.

Protocol: Hydrolysis of Benzyl Cyanide [15]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzyl cyanide, sulfuric acid, and water.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it over ice.

-

Isolation: The phenylacetic acid will precipitate as a solid. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., water or a mixture of organic solvents) to obtain the pure phenylacetic acid.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the phenylacetic acid derivative in a suitable solvent. Make serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the growth medium, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the phenylacetic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion